molecular formula C12H16N2S B4555254 N-cyclopropyl-N'-(2-phenylethyl)thiourea

N-cyclopropyl-N'-(2-phenylethyl)thiourea

Cat. No.: B4555254
M. Wt: 220.34 g/mol
InChI Key: HZXVNUKELQHGGL-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-(2-phenylethyl)thiourea is a useful research compound. Its molecular formula is C12H16N2S and its molecular weight is 220.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.10341969 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactivity and Synthesis

Thiourea derivatives have been synthesized and evaluated for their biological activities, including herbicidal and fungicidal properties. For instance, cyclopropanecarboxylic acid derivatives, closely related to the thiourea class, have shown significant bioactivity. The synthesis processes often involve the use of cyclopropyl or phenylethyl groups, indicating the potential bioactivity of N-cyclopropyl-N'-(2-phenylethyl)thiourea in similar applications (Tian et al., 2009).

Catalysis

Cyclopropenimine and thiourea compounds have catalyzed reactions with high efficiency, suggesting that this compound could play a role in catalysis, particularly in reactions requiring high levels of enantio- and diastereocontrol (Bandar & Lambert, 2013).

Anion Transport

Thiourea derivatives have been explored for their ability to transport anions across cell membranes, a property that could have implications for treating conditions like cystic fibrosis. The efficiency of these compounds in facilitating chloride/nitrate exchange in cell models underscores the potential utility of this compound in biomedical research and therapy (Valkenier et al., 2014).

Chemical Reactions

Thiourea participation in cycloaddition reactions with donor-acceptor cyclopropanes has been documented, leading to the efficient synthesis of diverse compounds. This indicates the role of thiourea derivatives in facilitating chemical transformations, which could extend to this compound in synthesizing novel organic molecules (Xie et al., 2019).

Enzyme Inhibition and Sensing

Thiourea derivatives have been identified as efficient enzyme inhibitors and sensors for toxic metals like mercury. This suggests potential research applications of this compound in enzyme inhibition studies or as part of sensing mechanisms for environmental monitoring (Rahman et al., 2021).

Properties

IUPAC Name

1-cyclopropyl-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c15-12(14-11-6-7-11)13-9-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXVNUKELQHGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.